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Compound of Interest

Compound Name:

4-methyl-2,3-

dihydrocyclopenta[b]indol-1(4H)-

one

Cat. No.: B1589802 Get Quote

An In-depth Technical Guide to 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one:

Properties, Synthesis, and Applications

Introduction
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged

structure" due to its prevalence in natural products and its ability to interact with a wide array of

biological targets.[1] Fused-ring derivatives of indole often exhibit enhanced and specific

biological activities. Among these, the cyclopenta[b]indole scaffold has garnered significant

interest from the pharmaceutical industry as a template for novel therapeutics, particularly in

oncology.[2] Compounds built upon this framework have demonstrated potent activities,

including the disruption of microtubule dynamics, positioning them as promising antineoplastic

agents.[3][4]

This technical guide focuses on a key derivative, 4-methyl-2,3-dihydrocyclopenta[b]indol-
1(4H)-one (CAS: 50776-26-6). While primarily classified as a drug intermediate for the

synthesis of more complex active compounds, its well-defined structure provides a crucial

starting point for the development of next-generation therapeutics.[5][6] This document will

provide a comprehensive overview of its known chemical properties, a proposed synthetic

pathway based on established methodologies, its spectroscopic signature, and the broader

context of its application in modern drug discovery.
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Physicochemical and Structural Properties
4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one is a stable, solid compound under

standard laboratory conditions. Its core structure consists of a central indole ring system fused

with a cyclopentanone ring, and an N-methyl group at the 4-position, which significantly

influences its chemical behavior by blocking the indole nitrogen's hydrogen-bonding capability.

Property Value Source

IUPAC Name

4-methyl-3,4-

dihydrocyclopenta[b]indol-

1(2H)-one

[7]

Synonym
4-Methyl-3,4-dihydro-2h-

cyclopenta[b]indol-1-one
[5][6]

CAS Number 50776-26-6 [7][8]

Molecular Formula C₁₂H₁₁NO [7][9]

Molecular Weight 185.23 g/mol [7][9]

Appearance Light yellow to yellow solid [9]

Purity
≥97%, with lots tested up to

99.94% by LCMS
[7][9]

SMILES
O=C1CCC(N2C)=C1C3=C2C=

CC=C3
[7]

Storage

Recommended storage as a

powder is 3 years at -20°C or 2

years at 4°C. In solvent, store

for up to 6 months at -80°C.

[9]

Synthesis and Mechanistic Insights
While specific proprietary syntheses may exist, the construction of the cyclopenta[b]indolone

core is classically achieved via the Fischer indole synthesis.[2] This robust and versatile

reaction remains a primary method for creating such fused heterocyclic systems. The following
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protocol outlines a plausible and scientifically grounded approach to synthesize the title

compound.

Proposed Synthetic Protocol: Fischer Indole Synthesis
The synthesis proceeds in two conceptual steps: the formation of a hydrazone from N-methyl-

N-phenylhydrazine and 1,2-cyclopentanedione, followed by an acid-catalyzed intramolecular

cyclization.

Step-by-Step Methodology:

Hydrazone Formation:

To a stirred solution of N-methyl-N-phenylhydrazine (1.1 equivalents) in ethanol, add 1,2-

cyclopentanedione (1.0 equivalent).

Add a catalytic amount of acetic acid (e.g., 3-4 drops) to the mixture.

Stir the reaction at room temperature for 2-4 hours, monitoring the consumption of the

dione starting material by Thin Layer Chromatography (TLC).

Upon completion, the resulting hydrazone may precipitate or can be isolated by removing

the solvent under reduced pressure.

Cyclization (Indolization):

Dissolve the crude hydrazone intermediate in a mixture of glacial acetic acid and

concentrated hydrochloric acid (e.g., a 4:1 v/v ratio).[10] Alternatively, a Lewis acid catalyst

such as boron trifluoride etherate in acetic acid can be employed.[11]

Heat the reaction mixture to reflux (approximately 100-120°C) for 2-6 hours. The causality

for using a strong acid catalyst is to facilitate the critical[6][6]-sigmatropic rearrangement of

the enehydrazine tautomer, which is the rate-determining step of the Fischer synthesis.

Monitor the reaction by TLC until the hydrazone spot is no longer visible.

Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice

water. This step quenches the reaction and precipitates the solid product.
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Collect the precipitate by vacuum filtration, wash thoroughly with water to remove residual

acid, and then with a cold, non-polar solvent (e.g., hexane) to remove organic impurities.

The crude 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one can be further purified by

recrystallization from a suitable solvent system (e.g., ethanol/water) or by column

chromatography on silica gel.

Synthesis Workflow Diagram

Starting Materials

Reaction Sequence

Purification & Final Product

N-methyl-N-phenylhydrazine

Step 1: Hydrazone Formation
(Ethanol, cat. Acetic Acid)

Condensation

1,2-Cyclopentanedione

Condensation

Step 2: Acid-Catalyzed Cyclization
(Reflux in AcOH/HCl)

[3,3]-Sigmatropic
Rearrangement

Quench, Filtration & Washing

Precipitation

4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one

Purification
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Click to download full resolution via product page

Caption: Proposed workflow for the Fischer Indole Synthesis of the title compound.

Spectroscopic and Structural Analysis
Structural elucidation and purity assessment rely on a combination of spectroscopic

techniques. While a public database of spectra for this specific compound is limited, its

characteristic features can be reliably predicted based on its chemical structure.

Technique Predicted Features

¹H NMR

Aromatic Region: 4 protons (multiplets) between

δ 7.0-7.8 ppm. Aliphatic Region: 4 protons

corresponding to the two methylene (-CH₂-)

groups of the cyclopentanone ring, likely

appearing as complex multiplets between δ 2.5-

3.5 ppm. N-Methyl Group: A sharp singlet for the

3 methyl protons at approximately δ 3.7 ppm.

¹³C NMR

Carbonyl: A signal downfield, around δ 195-205

ppm. Aromatic: 6-8 signals in the δ 110-150

ppm range. Aliphatic: 2 signals for the

methylene carbons between δ 20-40 ppm. N-

Methyl: A signal around δ 30-35 ppm.

IR (Infrared)

Strong, sharp C=O (ketone) stretch around

1680-1700 cm⁻¹. C-H stretches (aromatic and

aliphatic) around 2850-3100 cm⁻¹. C=C

aromatic ring stretches around 1450-1600 cm⁻¹.

Mass Spec (MS)
Expected molecular ion peak [M]⁺ at m/z =

185.23.

Chemical Reactivity and Derivatization Potential
The title compound is a versatile intermediate due to several reactive sites, making it an ideal

scaffold for building chemical libraries for drug screening.
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Reactivity at the Carbonyl Group: The ketone at the 1-position is a prime handle for

modification. It can undergo nucleophilic addition reactions, be reduced to a secondary

alcohol, or be converted to other functional groups like an oxime, as evidenced by the known

derivative N-(4-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-ylidene)hydroxylamine.[12]

Aromatic Ring Reactivity: The benzene portion of the indole ring is susceptible to

electrophilic aromatic substitution (e.g., halogenation, nitration), allowing for the introduction

of diverse substituents to modulate electronic properties and biological activity.

Alpha-Carbon Reactivity: The methylene carbons adjacent to the carbonyl group can be

functionalized via enolate chemistry, providing another avenue for structural diversification.

Potential Derivatization Pathways

Resulting Scaffolds

4-methyl-2,3-dihydrocyclopenta
[b]indol-1(4H)-one

Reduction
(e.g., NaBH₄)

Oximation
(H₂NOH·HCl)

Electrophilic Substitution
(e.g., NBS, HNO₃)

Corresponding Alcohol Derivative Oxime Derivative Substituted Aromatic Ring

Click to download full resolution via product page

Caption: Key reactive sites and potential derivatization pathways.

The Cyclopenta[b]indole Scaffold in Drug Discovery
The true value of 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one is realized in its role as

a precursor to potent biologically active molecules. The broader class of cyclopenta[b]indoles

has been extensively investigated and validated as a source of novel anticancer agents.[13]
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Antimicrotubule Activity: Several synthetic cyclopenta[b]indole derivatives have been

identified as novel antimicrotubule agents.[3] They exhibit potent antineoplastic activity

against leukemia cells by disrupting microtubule dynamics, inducing apoptosis, and causing

cell cycle arrest.[4] This mode of action is distinct from some conventional microtubule-

targeting drugs, suggesting a potential to overcome existing resistance mechanisms.[3]

Tubulin Polymerization Inhibition: The scaffold is effective in generating tubulin

polymerization inhibitors, a well-established strategy in cancer therapy.[14]

Broad Antitumor Profile: Screening of novel molecules synthesized from this core has

demonstrated a promising antitumor profile against a wide panel of human cancer cell lines.

[13]

The N-methyl group in the title compound is a strategic feature. It enhances lipophilicity and

prevents the formation of N-H hydrogen bonds, which can be critical for tuning a drug

candidate's pharmacokinetic properties, such as cell membrane permeability and metabolic

stability.

Conclusion
4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one is more than a simple chemical

intermediate; it is a validated and highly valuable building block in the field of medicinal

chemistry. Its straightforward, proposed synthesis via the Fischer indole reaction makes the

core scaffold readily accessible. The compound's well-defined physicochemical properties and

multiple points for chemical derivatization allow for the systematic exploration of structure-

activity relationships. Given the proven success of the cyclopenta[b]indole class as a source of

potent antineoplastic agents, this compound represents a critical starting point for researchers

and drug development professionals aiming to design the next generation of targeted cancer

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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